3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)-
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Overview
Description
3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The tetrahydroisoquinoline scaffold is a significant structure in many natural and synthetic compounds, often exhibiting potent biological activities against various pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is often tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic system, which is crucial in neuroprotection and neurodegeneration . It may also interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Salsolinol: A catechol derivative known for its neurotoxic and neuroprotective properties.
Tetrahydroisoquinoline-3-carboxylic acid: Another analog with similar structural features and biological activities.
Uniqueness
3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, (3S)- is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological activities and therapeutic potential compared to its analogs .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
RGHMPTHWVVRXHW-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1 |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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